molecular formula C16H16O3S B14270899 2-Phenoxyethyl (phenylsulfanyl)acetate CAS No. 137992-83-7

2-Phenoxyethyl (phenylsulfanyl)acetate

Cat. No.: B14270899
CAS No.: 137992-83-7
M. Wt: 288.4 g/mol
InChI Key: BEZILNZJKBEXRD-UHFFFAOYSA-N
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Description

2-Phenoxyethyl (phenylsulfanyl)acetate is a synthetic ester compound of interest in medicinal chemistry and anticancer research. It features a phenoxyethyl moiety linked to a (phenylsulfanyl)acetate group, a structure that suggests potential as a building block for novel therapeutic agents. Compounds with phenoxyacetic acid and thioether scaffolds are frequently explored for their biological activity. Researchers are investigating these core structures for developing molecules that target specific enzymes and receptors . In particular, phenoxyacetic acid derivatives have shown significant promise in pharmaceutical development, serving as key scaffolds for agonists targeting metabolic diseases . Similarly, sulfur-containing analogs are investigated for their potential roles in inhibiting enzyme activity relevant to disease progression . The integration of the phenylsulfanyl (thioether) group may enhance binding affinity to specific biological targets or improve metabolic stability. This makes this compound a valuable intermediate for researchers synthesizing and evaluating new chemical entities in drug discovery programs, especially those focused on oncology and metabolic disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

137992-83-7

Molecular Formula

C16H16O3S

Molecular Weight

288.4 g/mol

IUPAC Name

2-phenoxyethyl 2-phenylsulfanylacetate

InChI

InChI=1S/C16H16O3S/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

BEZILNZJKBEXRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, equimolar amounts of (phenylsulfanyl)acetic acid and 2-phenoxyethanol are heated under reflux with a catalytic amount of concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) or toluenesulfonic acid ($$ \text{p-TsOH} $$) in an inert solvent such as toluene or dichloromethane. The reaction is driven to completion by azeotropic removal of water using a Dean-Stark trap. For example, refluxing at $$ 110^\circ \text{C} $$ for 6–8 hours yields crude 2-phenoxyethyl (phenylsulfanyl)acetate, which is subsequently purified via vacuum distillation or column chromatography.

Optimization and Yield

Key variables affecting yield include:

  • Catalyst loading : 1–5 mol% $$ \text{H}2\text{SO}4 $$ maximizes conversion while minimizing side reactions.
  • Solvent choice : Toluene outperforms polar solvents due to efficient water removal.
  • Molar ratio : A 1:1.2 ratio of acid to alcohol ensures excess alcohol drives equilibrium toward ester formation.

Reported yields for analogous esters under these conditions range from 75% to 85%.

Transesterification of (Phenylsulfanyl)Acetate Esters

Transesterification offers a milder alternative, particularly suitable for acid-sensitive substrates. This method employs pre-formed esters of (phenylsulfanyl)acetic acid, such as its methyl or ethyl ester, reacted with 2-phenoxyethanol under basic or enzymatic catalysis.

Base-Catalyzed Transesterification

Sodium methoxide ($$ \text{NaOCH}_3 $$) or potassium tert-butoxide ($$ \text{t-BuOK} $$) catalyzes the exchange of alkoxy groups. For instance, heating ethyl (phenylsulfanyl)acetate with 2-phenoxyethanol (1:2 molar ratio) in tetrahydrofuran ($$ \text{THF} $$) at $$ 80^\circ \text{C} $$ for 4 hours affords the target ester in 70–80% yield after purification.

Enzymatic Transesterification

Immobilized enzymes like Methylobacterium extorquens acetyltransferase (MsAcT) enable green synthesis under aqueous conditions. In a representative protocol, 2-phenoxyethanol (250 mM) reacts with vinyl (phenylsulfanyl)acetate (1 M) in phosphate buffer (pH 8.0) at $$ 40^\circ \text{C} $$ for 5 hours, yielding 90% conversion. Enzymatic methods avoid harsh conditions and simplify product isolation, though substrate specificity may limit broad applicability.

Alkylation of (Phenylsulfanyl)Acetate Salts

Alkylation strategies exploit the nucleophilicity of thiolate anions to displace leaving groups on 2-phenoxyethyl derivatives.

Synthesis of 2-Phenoxyethyl Halides

2-Phenoxyethyl chloride or bromide is prepared by treating 2-phenoxyethanol with thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus tribromide ($$ \text{PBr}3 $$). The resulting halide is then reacted with potassium (phenylsulfanyl)acetate in dimethylformamide ($$ \text{DMF} $$) at $$ 60^\circ \text{C} $$, yielding the ester via $$ \text{S}_\text{N}2 $$ displacement.

Reaction Kinetics and Byproducts

Kinetic studies reveal pseudo-first-order behavior with rate constants ($$ k $$) of $$ 0.7289 \, \text{h}^{-1} $$ at $$ 160^\circ \text{C} $$ for analogous alkylation reactions. Competing elimination reactions are suppressed by using polar aprotic solvents and maintaining temperatures below $$ 100^\circ \text{C} $$.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst Yield Advantages Limitations
Direct Esterification $$ 110^\circ \text{C} $$, 6–8 h $$ \text{H}2\text{SO}4 $$ 75–85% Simple setup, high yields Acid-sensitive substrates degrade
Enzymatic Transesterification $$ 40^\circ \text{C} $$, 5 h MsAcT 90% Eco-friendly, mild conditions Limited to specific acyl donors
Alkylation $$ 60^\circ \text{C} $$, 4 h $$ \text{K}2\text{CO}3 $$ 70–75% Broad substrate scope Requires anhydrous conditions
Oxidative Coupling $$ \text{NaIO}_4 $$, $$ \text{DCM} $$, RT None 65–70% One-pot synthesis Risk of overoxidation

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (phenylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Phenoxyethyl (phenylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl (phenylsulfanyl)acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Key structural analogs differ in:

  • Ester groups: Ethyl, methyl, or phenoxyethyl substituents.
  • Sulfur oxidation state : Sulfanyl (-S-) vs. sulfonyl (-SO₂-).
  • Substituents on aromatic rings : Chloro, methoxy, or methyl groups.
Table 1: Structural and Physical Properties Comparison
Compound Name Ester Group Substituent Sulfur State Molecular Formula Molecular Weight Physical State Melting Point Boiling Point Solubility
2-Phenoxyethyl (phenylsulfanyl)acetate 2-Phenoxyethyl Phenyl Sulfanyl C₁₆H₁₆O₃S 288.36 Oil N/A ~300°C (est.) Organic solvents
Ethyl 2-(phenylsulfonyl)acetate Ethyl Phenyl Sulfonyl C₁₀H₁₂O₄S 228.27 Solid 44°C 384.7°C Insoluble in H₂O
Methyl (phenylthio)acetate Methyl Phenyl Sulfanyl C₉H₁₀O₂S 182.24 Liquid N/A N/A Organic solvents
Methyl 2-(4-chlorophenyl)sulfanylacetate Methyl 4-Chlorophenyl Sulfanyl C₉H₉ClO₂S 216.68 Oil N/A N/A Organic solvents

Research Findings and Data Trends

Thermal and Chemical Stability

  • Sulfonyl derivatives (e.g., Ethyl 2-(phenylsulfonyl)acetate) exhibit higher thermal stability (boiling point 384.7°C) compared to sulfanyl analogs (<300°C), attributed to stronger dipole-dipole interactions in sulfonyl groups .
  • Phenoxyethyl esters demonstrate superior hydrolytic stability under acidic conditions compared to methyl esters, as seen in (HCl/EtOH reflux without decomposition) .

Solubility and Lipophilicity

  • LogP Values: Methyl (phenylthio)acetate: LogP ~2.1 (estimated) . this compound: LogP ~3.5 (predicted), indicating higher lipophilicity.
  • Chlorinated analogs (e.g., methyl 2-(4-chlorophenyl)sulfanylacetate) show reduced aqueous solubility due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenoxyethyl (phenylsulfanyl)acetate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves esterification and etherification steps. For example, phenoxyethanol derivatives are reacted with phenylsulfanyl acetic acid under acidic or basic catalysis. A reflux setup with anhydrous acetone and potassium carbonate (as a base) is common to drive ester formation, monitored by TLC (hexane:ethyl acetate, 3:1) . Intermediate purification via ether extraction and sodium hydroxide washing is critical to remove unreacted starting materials .
  • Optimization : Adjust reaction time (8–12 hours) and stoichiometric ratios (e.g., 1:1.05 for phenol:chloroacetate) to maximize yield. Use batch-specific analytical certificates (e.g., NMR, HPLC) to confirm purity ≥98% .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include ester carbonyl (~170 ppm in ¹³C NMR) and phenyl proton resonances (δ 6.8–7.4 ppm) .
  • LC-MS/MS : Confirm molecular weight (e.g., 284.3 g/mol) and detect trace impurities (e.g., unreacted phenoxyethanol) .
  • Elemental Analysis : Ensure results align with theoretical values (C, H, S within ±0.5%) .

Q. What storage conditions ensure the stability of this compound?

  • Guidelines : Store as a neat oil at –20°C in amber glass vials to prevent photodegradation. Stability exceeds 2 years under inert gas (N₂/Ar) with minimal moisture exposure .
  • Monitoring : Periodically check via FTIR for ester bond integrity (C=O stretch at ~1740 cm⁻¹) and GC-MS for degradation products (e.g., phenoxyethanol) .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylsulfanyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The sulfur atom’s lone pairs enhance nucleophilicity, favoring SN2 reactions. Steric hindrance from the phenyl group reduces reaction rates with bulky electrophiles (e.g., tert-butyl halides). Computational studies (DFT) can model transition states to predict regioselectivity .
  • Experimental Validation : Compare reaction kinetics with analogs (e.g., 2-Phenoxyethyl acetate) using UV-Vis spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in reported yields for this compound synthesis?

  • Case Study : Discrepancies arise from solvent polarity (acetonitrile vs. acetone) and catalyst choice (K₂CO₃ vs. NaH). For example, acetone increases esterification yield by 15% due to better solubility of phenolic intermediates .
  • Resolution : Conduct Design of Experiments (DoE) to isolate variables (temperature, solvent, catalyst). Publish batch-specific analytical data (e.g., COA) to enable cross-lab comparisons .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • SAR Framework :

  • Ester Linkage : Replace ethyl with methyl/phenyl groups to alter lipophilicity (logP changes ±0.5 units).
  • Sulfur Substitution : Introduce sulfone (–SO₂–) for oxidative stability or sulfonamide (–NHSO₂–) for hydrogen bonding .
    • Testing : Screen analogs in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate substituents with IC₅₀ values .

Q. What advanced techniques characterize degradation products of this compound under oxidative stress?

  • Workflow :

  • Forced Degradation : Expose to H₂O₂ (3% v/v, 40°C, 24 hours).
  • Identification : Use HR-MS and ²D NMR to detect sulfoxide (–S(O)–) and sulfone (–SO₂–) derivatives .
  • Quantification : LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-phenyl analogs) .

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